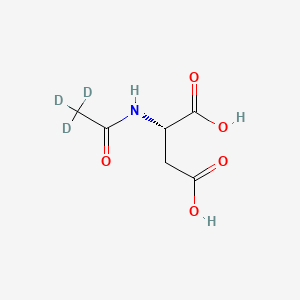

N-Acetyl-L-aspartic acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2,2,2-trideuterioacetyl)amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCIMWXFLJLIA-OSIBIXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Acetyl-L-aspartic Acid-d3: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-aspartic acid (NAA) is the second most abundant amino acid in the central nervous system and a widely recognized biomarker for neuronal health and viability.[1][2] Its deuterated form, N-Acetyl-L-aspartic acid-d3 (NAA-d3), serves as a critical tool in neuroscience research, primarily as an internal standard for precise quantification of endogenous NAA and as a tracer for studying its metabolic turnover. This technical guide provides an in-depth overview of NAA and NAA-d3, their functions in neuroscience, detailed experimental protocols for their analysis, and a summary of quantitative data in healthy and diseased states.

Introduction to N-Acetyl-L-aspartic Acid (NAA) and its Deuterated Analog

N-Acetyl-L-aspartic acid is a derivative of aspartic acid synthesized predominantly in neuronal mitochondria from L-aspartate and acetyl-Coenzyme A (acetyl-CoA).[3][4] While its precise functions are still under investigation, NAA is implicated in several key neurobiological processes, including:

-

Myelin Synthesis: NAA is transported from neurons to oligodendrocytes, where it is catabolized by the enzyme aspartoacylase (ASPA) to provide acetate for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[3][4][5]

-

Energy Metabolism: NAA metabolism is linked to mitochondrial energy production. The synthesis of NAA is an energy-intensive process, and its levels are closely correlated with ATP concentrations, suggesting a role in neuronal energetics.[3]

-

Neuronal Osmoregulation: NAA contributes to the maintenance of fluid balance within the brain.[6]

-

Axon-Glial Signaling: The transfer of NAA from neurons to glial cells represents a form of metabolic communication crucial for the health and function of both cell types.[1][3][6]

This compound is a stable isotope-labeled version of NAA where three hydrogen atoms on the acetyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it behaves chemically identically to endogenous NAA but can be distinguished by its higher mass. It is also used as a tracer to study the dynamics of NAA synthesis and turnover in vivo.

Functional Role of NAA in Neuroscience

Biomarker of Neuronal Health and Dysfunction

Proton magnetic resonance spectroscopy (¹H-MRS) is a non-invasive technique that can measure the concentration of various metabolites in the brain, with NAA producing the most prominent signal in a healthy brain.[7] A decrease in the NAA signal is a well-established indicator of neuronal loss or dysfunction and is observed in a wide range of neurological disorders, including:

-

Alzheimer's Disease: Reduced NAA levels are consistently found in various brain regions of Alzheimer's patients, correlating with disease severity.[2][8][9][10][11]

-

Multiple Sclerosis: Decreased NAA concentrations are observed in both lesions and normal-appearing white matter, reflecting axonal damage.[12][13][14]

-

Traumatic Brain Injury, Stroke, and Epilepsy: A reduction in NAA is a common finding in these conditions, indicating neuronal injury.

Role in Myelination

The synthesis of NAA in neurons and its subsequent catabolism in oligodendrocytes highlight its crucial role in myelination. The acetate derived from NAA is a key building block for the lipids that form the myelin sheath.[3][4][5] Dysregulation of this process is evident in Canavan disease, a rare genetic disorder caused by a deficiency in the ASPA enzyme, leading to a toxic buildup of NAA and severe developmental abnormalities due to failed myelination.[2][4]

Quantitative Data on NAA Concentrations

The concentration of NAA varies across different brain regions and is altered in various neurological conditions. The following tables summarize key quantitative findings from the literature.

| Brain Region | NAA Concentration (mM, Mean ± SD) | Reference(s) |

| Gray Matter | ||

| Global Average | 14.3 ± 1.1 | [15] |

| Occipital Cortex | 10.1 ± 1.0 | [16] |

| Frontal Cortex | 8.4 ± 0.9 | [16] |

| Parietal Cortex | 8.2 ± 1.0 | [16] |

| White Matter | ||

| Global Average | 9.5 ± 1.0 | [15] |

| Frontal Lobe | 8.1 ± 0.9 | [16] |

| Parietal Lobe | 8.0 ± 1.0 | [16] |

| Occipital Lobe | 7.8 ± 0.9 | [16] |

| Condition | Brain Region | NAA Concentration/Ratio (Mean ± SD) | Comparison to Controls | Reference(s) |

| Alzheimer's Disease | Whole Brain | 10.1 ± 2.9 mM | 29% decrease | [8] |

| Mild Cognitive Impairment (MCI) | 10.5 ± 3.0 mM | 25% decrease | [8] | |

| Frontal Cortex (NAA/Cr) | Significantly lower (p=0.011) | Lower | [11] | |

| Multiple Sclerosis | Normal-Appearing White Matter (RRMS) | 12.4 ± 0.5 mM | No significant difference | [12] |

| Normal-Appearing White Matter (SPMS) | 8.6 ± 0.7 mM | Significant decrease | [12] | |

| Clinically Isolated Syndrome (NAWM) | 13.42 mmol/L | 7.5% decrease | [14] | |

| Early MS (NAWM) | Not specified | 12% decrease | [14] |

Experimental Protocols

Quantification of NAA and NAA-d3 by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of NAA in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with NAA-d3 as an internal standard.

4.1.1. Materials and Reagents

-

N-Acetyl-L-aspartic acid (NAA) standard

-

This compound (NAA-d3)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Brain tissue homogenization buffer (e.g., ice-cold 90% methanol)

-

Centrifuge tubes

-

Homogenizer

-

LC-MS/MS system (e.g., Agilent 1100 Series LC coupled to an Ion Trap XCT mass spectrometer)[17]

4.1.2. Sample Preparation

-

Weigh a small amount of frozen brain tissue (e.g., 0.1 mg).

-

Add a known amount of NAA-d3 internal standard solution to the tissue.

-

Add ice-cold homogenization buffer (e.g., 1 mL of 90% methanol).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at high speed (e.g., 5000 x g) for 10 minutes at 4°C.

-

Collect the supernatant. To ensure complete removal of insoluble fractions, a second centrifugation step may be performed.[18]

-

The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., derivatization) if necessary to improve chromatographic performance.[19]

4.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable column (e.g., a pentafluorophenyl column) with a gradient elution of mobile phases such as water and methanol containing a small percentage of formic acid or ammonium formate to achieve good separation of NAA.[20]

-

Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both NAA and NAA-d3.

-

Quantification: Create a calibration curve using known concentrations of NAA standard. The concentration of NAA in the samples is determined by the ratio of the peak area of endogenous NAA to the peak area of the NAA-d3 internal standard, interpolated from the calibration curve.

In Vivo Measurement of NAA using ¹H-MRS

This protocol provides a general workflow for the absolute quantification of NAA in the human brain using single-voxel proton magnetic resonance spectroscopy (¹H-MRS).

4.2.1. Equipment and Software

-

Clinical MRI scanner (e.g., 1.5T, 3T, or 7T) equipped for ¹H-MRS

-

Proton head coil

-

Software for spectral data processing and quantification (e.g., LCModel)[21]

4.2.2. Data Acquisition

-

Patient Positioning and Shimming: Position the subject comfortably in the scanner. Perform automated or manual shimming of the magnetic field over the volume of interest (VOI) to achieve a narrow water line width, which is crucial for good spectral quality.

-

Voxel Placement: Acquire anatomical MR images (e.g., T1-weighted) to guide the placement of the MRS voxel in the desired brain region (e.g., posterior cingulate cortex, frontal white matter).

-

MRS Sequence: Use a PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) sequence with appropriate parameters. Typical parameters might include:

-

Repetition Time (TR): 2000 ms

-

Echo Time (TE): 30-35 ms (short TE) or 135-144 ms (long TE)

-

Number of averages: 128 or more to ensure a good signal-to-noise ratio.

-

-

Water Suppression: Employ a water suppression technique to minimize the large water signal and allow for the detection of lower concentration metabolites.

-

Water Reference Scan: Acquire an unsuppressed water signal from the same VOI to be used as an internal concentration reference.

4.2.3. Data Processing and Quantification

-

Spectral Processing: The raw data is Fourier transformed to produce a frequency spectrum. Phase and frequency correction are applied.

-

Metabolite Quantification: Use a spectral fitting software like LCModel to fit a basis set of known metabolite spectra to the acquired spectrum. This allows for the determination of the concentration of individual metabolites, including NAA.

-

Absolute Quantification: The absolute concentration of NAA is calculated by referencing its signal intensity to the unsuppressed water signal from the same voxel, taking into account tissue water content and relaxation effects.

In Vivo Measurement of NAA-d3 Turnover

This protocol describes a method for measuring the turnover rate of NAA in vivo using deuterated glucose as a precursor and mass spectrometry.

4.3.1. Experimental Design

-

Administer a stable isotope-labeled precursor, such as [1-¹³C]glucose, to the subject (e.g., via intravenous infusion).[8] This allows for the incorporation of the label into the acetyl group of newly synthesized NAA.

-

Collect biological samples (e.g., brain tissue biopsies in animal models, or potentially cerebrospinal fluid in humans) at different time points after the start of the infusion.

-

Analyze the samples to measure the isotopic enrichment of NAA over time.

4.3.2. Sample Analysis

-

Prepare the samples as described in the LC-MS/MS protocol (Section 4.1.2).

-

Use LC-MS/MS to separate and detect both the unlabeled (endogenous) and the labeled (newly synthesized) NAA.

-

Determine the ratio of labeled to unlabeled NAA at each time point.

4.3.3. Data Analysis

-

Plot the isotopic enrichment of NAA as a function of time.

-

Fit the data to a kinetic model to calculate the turnover rate of NAA. A one-compartment model with a precursor pool can be used, where the rate of change of labeled NAA is a function of the synthesis rate and the isotopic enrichment of the acetyl-CoA precursor pool.[8]

Signaling and Metabolic Pathways

NAA Metabolism and its Link to the Citric Acid Cycle

NAA is synthesized in neuronal mitochondria from aspartate and acetyl-CoA, a key hub in cellular metabolism. The acetate from NAA catabolism in oligodendrocytes can be used for the synthesis of acetyl-CoA, which then enters the citric acid cycle for energy production or is used for lipid synthesis.

Caption: Metabolic pathway of N-Acetyl-L-aspartic acid (NAA) synthesis and catabolism.

Axon-Glial Metabolic Communication

The transfer of NAA from neurons to oligodendrocytes is a key aspect of axon-glial communication. This metabolic support from neurons is essential for the maintenance of myelin by oligodendrocytes. While a specific signaling receptor for NAA has not been definitively identified, the process itself acts as a crucial communication pathway.

Caption: Conceptual workflow of NAA-mediated axon-glial metabolic communication.

Conclusion

N-Acetyl-L-aspartic acid and its deuterated form, NAA-d3, are indispensable molecules in modern neuroscience research. As a robust biomarker of neuronal health, NAA provides critical insights into the pathophysiology of a wide array of neurological disorders. The use of NAA-d3 as an internal standard and metabolic tracer enables precise and dynamic studies of NAA metabolism, offering a deeper understanding of its role in myelination, energy metabolism, and axon-glial communication. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to unravel the complexities of the nervous system and develop novel therapeutic strategies for neurological diseases.

References

- 1. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 2. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global N-Acetylaspartate in Normal Subjects, Mild Cognitive Impairment and Alzheimer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magnetic resonance spectroscopy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lower Posterior Cingulate N-Acetylaspartate to Creatine Level in Early Detection of Biologically Defined Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Metabolite Profile of Alzheimer’s Disease in the Frontal Cortex as Analyzed by HRMAS 1H NMR [frontiersin.org]

- 12. Reduced NAA-Levels in the NAWM of Patients with MS Is a Feature of Progression. A Study with Quantitative Magnetic Resonance Spectroscopy at 3 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Magnetic Resonance Spectroscopy in the Monitoring of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Axonal Damage But No Increased Glial Cell Activity in the Normal-Appearing White Matter of Patients with Clinically Isolated Syndromes Suggestive of Multiple Sclerosis Using High-Field Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Global Average Gray and White Matter N-acetylaspartate Concentration in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. e-century.us [e-century.us]

- 18. academic.oup.com [academic.oup.com]

- 19. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.rsna.org [pubs.rsna.org]

An In-depth Technical Guide to N-Acetyl-L-aspartic acid-d3: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-aspartic acid-d3 (NAA-d3) is the deuterium-labeled form of N-Acetyl-L-aspartic acid (NAA), an abundant amino acid derivative found predominantly in the central nervous system. Due to its chemical and metabolic properties, NAA-d3 serves as a critical tool in neuroscience research and clinical diagnostics, primarily as an internal standard for the precise quantification of endogenous NAA. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of NAA-d3, with a focus on its use in mass spectrometry-based analytical methods.

Chemical Structure and Properties

This compound is structurally identical to its endogenous counterpart, with the exception of three deuterium atoms replacing the three hydrogen atoms on the acetyl methyl group. This isotopic labeling results in a predictable mass shift, enabling its differentiation from unlabeled NAA in mass spectrometry.

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₆D₃NO₅ | [1][2] |

| Molecular Weight | 178.16 g/mol | [1][2] |

| CAS Number | 284665-15-2 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | [2] |

| Isotopic Purity | Typically ≥98% atom D | [3] |

| Solubility | Soluble in DMSO and Methanol (slightly) | [4] |

| Storage | Recommended at -20°C for long-term storage | [1][2] |

Synthesis of this compound

While specific proprietary synthesis methods may vary between manufacturers, a common approach for the synthesis of this compound involves the acetylation of L-aspartic acid using a deuterated acetylating agent.

Hypothetical Synthesis Protocol:

A plausible synthetic route involves the reaction of L-aspartic acid with acetic anhydride-d6 in an appropriate solvent system. The amino group of L-aspartic acid acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride-d6, leading to the formation of this compound and acetic acid-d3 as a byproduct.

dot

Caption: Hypothetical synthesis workflow for this compound.

Metabolic Role of N-Acetyl-L-aspartic acid

NAA is synthesized in the mitochondria of neurons from L-aspartic acid and acetyl-CoA, a reaction catalyzed by the enzyme L-aspartate N-acetyltransferase. Following its synthesis, NAA is transported into the cytoplasm and then to the extracellular space. It is subsequently taken up by oligodendrocytes and astrocytes, where it is hydrolyzed by the enzyme aspartoacylase into acetate and L-aspartic acid. The acetate is a crucial source for the synthesis of fatty acids and myelin in oligodendrocytes.[5] NAA also serves as a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).[5]

dot

Caption: Simplified metabolic pathway of N-Acetyl-L-aspartic acid (NAA).

Experimental Protocols: Quantification of NAA using NAA-d3 as an Internal Standard

The primary application of NAA-d3 is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of endogenous NAA in biological samples.[6] This method is widely used in clinical research, particularly for the diagnosis and monitoring of Canavan disease, a neurodegenerative disorder characterized by the accumulation of NAA.[6]

General Experimental Workflow

dot

Caption: General workflow for NAA quantification using NAA-d3.

Sample Preparation Protocols

1. Urine Samples (Dilute-and-Shoot Method)

This is a simple and rapid method suitable for urine samples.

-

Protocol:

-

To a specific volume of urine (e.g., 10 µL), add a known amount of this compound solution.

-

Dilute the mixture with an appropriate solvent (e.g., the initial mobile phase for LC-MS).

-

Vortex the sample thoroughly.

-

The sample is now ready for direct injection into the LC-MS/MS system.

-

2. Cerebrospinal Fluid (CSF) Samples

-

Protocol:

-

Thaw CSF samples on ice.

-

To a defined volume of CSF (e.g., 50 µL), add a known amount of this compound solution.

-

Add a protein precipitation agent, such as acetonitrile or methanol (typically 3-4 volumes).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS or GC-MS analysis.

-

3. Brain Tissue Samples

-

Protocol:

-

Accurately weigh a frozen brain tissue sample.

-

Add a known amount of this compound solution.

-

Add a suitable homogenization buffer (e.g., a mixture of methanol and water).

-

Homogenize the tissue thoroughly using a mechanical homogenizer on ice.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

-

Collect the supernatant for analysis.

-

Instrumental Analysis

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Typical Setting |

| Column | C8 or C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| MS/MS Transition (NAA) | m/z 174 -> 88 |

| MS/MS Transition (NAA-d3) | m/z 177 -> 89 or 177 -> 91 |

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of NAA, derivatization is required prior to GC-MS analysis. A common method is silylation.

-

Derivatization Protocol (Silylation):

-

Evaporate the sample extract to dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Heat the mixture at a specific temperature (e.g., 70-80°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.

-

The derivatized sample is then ready for injection into the GC-MS system.

-

| Parameter | Typical Setting |

| Column | DB-5ms or similar non-polar column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped temperature program (e.g., initial temp 80°C, ramp to 280°C) |

| Ionization Mode | Electron Ionization (EI) |

| Monitored Ions (NAA derivative) | Specific fragment ions of the derivatized NAA |

| Monitored Ions (NAA-d3 derivative) | Corresponding fragment ions of the derivatized NAA-d3 |

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of neuroscience and metabolic disorders. Its well-defined chemical and physical properties, combined with its role as a stable isotope-labeled internal standard, enable the highly accurate and precise quantification of endogenous NAA. The experimental protocols outlined in this guide provide a solid foundation for the application of NAA-d3 in various research and diagnostic settings, contributing to a better understanding of neurological health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Stable isotope dilution analysis of N-acetylaspartic acid in CSF, blood, urine and amniotic fluid: accurate postnatal diagnosis and the potential for prenatal diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DL-Aspartic acid, ð-acetyl (aspartate-2,3,3-Dâ, 97%)- Cambridge Isotope Laboratories, DLM-8599-PK [isotope.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of N-Acetyl-L-aspartic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analysis of N-Acetyl-L-aspartic acid-d3 (NAA-d3), a crucial internal standard for mass spectrometry-based bioanalytical studies.[1] The precise quantification of endogenous N-Acetyl-L-aspartic acid (NAA), a significant metabolite in the central nervous system, relies on the availability of high-purity, stable isotope-labeled standards like NAA-d3.[1] This document details plausible synthetic routes, experimental protocols, and methods for determining isotopic purity, aimed at providing researchers and drug development professionals with the necessary information for its preparation and quality control.

Introduction

N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acid derivatives in the brain and serves as a marker for neuronal health and viability.[1] Its deuterated isotopologue, this compound, where three hydrogen atoms are replaced by deuterium, is an ideal internal standard for mass spectrometry.[1][2] Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in mass spectrometric analysis.[1] This guide outlines the chemical synthesis of NAA-d3 and the analytical techniques used to ensure its high isotopic purity.

Synthesis of this compound

The synthesis of this compound is a two-step process that first involves the deuteration of the L-aspartic acid backbone, followed by the N-acetylation of the deuterated intermediate.

Step 1: Deuteration of L-Aspartic Acid

Several methods can be employed for the deuteration of amino acids. A common and effective approach involves acid-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Experimental Protocol: Acid-Catalyzed Deuteration

-

Dissolution: Suspend L-aspartic acid in deuterium oxide (D₂O).

-

Acidification: Add a deuterated acid, such as deuterium chloride (DCl) or deuterated sulfuric acid (D₂SO₄), to the suspension.

-

Heating: Heat the mixture to reflux for an extended period (typically 24-48 hours) to facilitate the exchange of the protons at the α and β positions with deuterium from the solvent.

-

Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the α- and β-protons.

-

Work-up: After the desired level of deuteration is achieved, the solvent is removed under reduced pressure. The resulting L-aspartic acid-d3 is then washed with a suitable solvent and dried.

Step 2: N-Acetylation of L-Aspartic acid-d3

The deuterated L-aspartic acid is then acetylated to yield the final product, this compound.

Experimental Protocol: N-Acetylation

-

Suspension: Suspend the dried L-aspartic acid-d3 in an appropriate solvent, such as acetic acid.

-

Acetylation: Add acetic anhydride to the suspension. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Time: The reaction is allowed to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Purification: The resulting this compound can be purified by recrystallization from a suitable solvent system, such as acetic acid/water, to yield a white, crystalline solid.[3]

A Chinese patent describes a high-yield synthesis of (non-deuterated) N-acetyl-L-aspartic acid using a three-step process involving protection, acylation, and deprotection, with reported yields as high as 87.8%.[3] While this patented method is for the non-deuterated compound, the general principles of acylation and purification can be adapted for the deuterated analogue.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound.[4] By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the deuterated (M+3) and non-deuterated (M) species can be determined, allowing for the calculation of the isotopic purity.

Experimental Protocol: Isotopic Purity by LC-HRMS

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent.

-

Chromatography: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer.

-

Mass Spectral Analysis: Acquire the full scan mass spectrum of the eluting peak corresponding to this compound.

-

Data Analysis: Determine the integrated peak areas for the molecular ions of the d3, d2, d1, and d0 species and calculate the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be used to confirm the position of deuteration and assess the isotopic purity.

Experimental Protocol: Isotopic Purity by NMR

-

¹H NMR: Dissolve a known amount of the synthesized this compound in a suitable NMR solvent (e.g., D₂O). The absence or significant reduction of proton signals at the α and β positions confirms successful deuteration.

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the α and β positions, confirming their presence and providing information about their chemical environment.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound based on available literature for similar compounds and general synthetic methods.

| Parameter | Method | Reagents | Typical Yield | Reference |

| Synthesis | Two-step: Deuteration followed by Acetylation | L-Aspartic acid, D₂O, DCl, Acetic Anhydride | 70-90% | Inferred from general methods and patent data[3][5] |

| Parameter | Method | Typical Purity | Reference |

| Isotopic Purity | High-Resolution Mass Spectrometry | >98 atom % D | Commercial product specifications[6][7] |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >97% | Commercial product specifications[6] |

Visualization of Workflows

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Analytical Workflow

The following diagram illustrates the workflow for determining the isotopic purity of this compound.

Caption: Analytical workflow for isotopic purity determination.

References

- 1. This compound|CAS 284665-15-2 [benchchem.com]

- 2. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google Patents [patents.google.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of alpha, beta-deuterated 15N amino acids using a coupled glutamate dehydrogenase-branched-chain amino acid aminotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DL-Aspartic acid, ð-acetyl (aspartate-2,3,3-Dâ, 97%)- Cambridge Isotope Laboratories, DLM-8599-PK [isotope.com]

- 7. N-Acetyl-L-aspartic acid-2,3,3-d3 98 atom % D | 284665-15-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Core Differences Between N-Acetyl-L-aspartic acid and its Deuterated Form

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-L-aspartic acid (NAA) is a highly abundant amino acid derivative in the central nervous system (CNS), where it plays a crucial role in various metabolic processes.[1] It is synthesized in neurons and subsequently catabolized in oligodendrocytes, providing a source of acetate for myelin lipid synthesis.[2] Dysregulation of NAA metabolism is a hallmark of Canavan disease, a rare and fatal neurodegenerative disorder caused by the deficiency of the enzyme aspartoacylase (ASPA).[3] This guide provides a detailed technical comparison of NAA and its deuterated form (d-NAA), focusing on the scientific rationale for deuteration, the expected impact on its physicochemical and pharmacokinetic properties, and detailed experimental protocols for their comparative analysis.

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a well-established approach in drug development to favorably alter the metabolic profile of a compound.[4] This modification, which results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE).[5][6] Consequently, deuterated compounds may exhibit improved pharmacokinetic properties, such as a longer half-life and increased systemic exposure.[4] This guide will explore the theoretical and practical implications of deuterating NAA.

Physicochemical Properties

The introduction of deuterium atoms into the structure of NAA is expected to have a minimal impact on its fundamental physicochemical properties, with the most notable difference being a slight increase in molecular weight. Other properties such as pKa and lipophilicity (logP) are not anticipated to change significantly.

| Property | N-Acetyl-L-aspartic acid (NAA) | Deuterated N-Acetyl-L-aspartic acid (d-NAA) | Reference(s) |

| Molecular Formula | C₆H₉NO₅ | C₆H₆D₃NO₅ | [3],[2] |

| Molecular Weight ( g/mol ) | 175.14 | 178.16 | [3],[2] |

| Melting Point (°C) | 137 - 140 | Not reported, expected to be similar to NAA | [3] |

| pKa | 3.142 | Not reported, expected to be similar to NAA | [3] |

| logP | -2.209 | Not reported, expected to be similar to NAA | [3] |

Metabolic and Signaling Pathways

Metabolic Pathway of N-Acetyl-L-aspartic acid

NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase.[2] It is then transported out of the neurons and into oligodendrocytes, where it is hydrolyzed by aspartoacylase into L-aspartate and acetate.[2] The acetate is then available for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[2]

Signaling Pathway of N-Acetylaspartylglutamate (NAAG)

NAA also serves as a precursor for the synthesis of the dipeptide N-acetylaspartylglutamate (NAAG), a highly concentrated neurotransmitter in the brain.[7] NAAG is synthesized from NAA and glutamate and is involved in the modulation of glutamatergic neurotransmission.[5] It acts as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), leading to an inhibition of glutamate release.[5][8] This pathway represents a negative feedback loop to control excessive glutamatergic signaling.[9]

The Kinetic Isotope Effect and its Implications for Deuterated NAA

The primary rationale for deuterating NAA is to leverage the kinetic isotope effect (KIE). The C-D bond has a lower vibrational frequency and a higher dissociation energy than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.[5][6]

For NAA, deuteration of the acetyl group (d₃-NAA) would likely slow its hydrolysis by aspartoacylase. This is because the enzymatic mechanism involves the cleavage of a C-H bond in the acetyl moiety. A slower rate of degradation would lead to a longer half-life and increased exposure of NAA in the body.

Comparative Analysis: Metabolic Stability and Pharmacokinetics (Theoretical)

In the absence of direct experimental data comparing the metabolic stability and pharmacokinetics of NAA and d-NAA, a theoretical comparison can be made based on the principles of the kinetic isotope effect.

Metabolic Stability

In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are used to determine the intrinsic clearance of a compound.[10] For d-NAA, a lower intrinsic clearance and a longer half-life are predicted compared to NAA.

| Parameter | N-Acetyl-L-aspartic acid (NAA) | Deuterated N-Acetyl-L-aspartic acid (d-NAA) (Predicted) |

| In Vitro Half-life (t½) | Shorter | Longer |

| Intrinsic Clearance (CLint) | Higher | Lower |

Pharmacokinetics

In vivo pharmacokinetic studies in animal models are used to determine how a compound is absorbed, distributed, metabolized, and excreted. For d-NAA administered orally, a higher maximum plasma concentration (Cmax), a longer time to reach Cmax (Tmax), and a greater area under the plasma concentration-time curve (AUC) are anticipated compared to NAA.

| Parameter | N-Acetyl-L-aspartic acid (NAA) | Deuterated N-Acetyl-L-aspartic acid (d-NAA) (Predicted) |

| Maximum Plasma Concentration (Cmax) | Lower | Higher |

| Time to Maximum Plasma Concentration (Tmax) | Shorter | Longer |

| Area Under the Curve (AUC) | Lower | Higher |

| Bioavailability | Lower | Higher |

Experimental Protocols

The following are detailed methodologies for key experiments to compare the properties of NAA and d-NAA.

Experimental Workflow

In Vitro Metabolic Stability Assay in Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of NAA and d-NAA.

Materials:

-

NAA and d-NAA

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., a structurally similar deuterated compound not being tested)

Procedure:

-

Prepare working solutions of NAA and d-NAA in phosphate buffer.

-

In a 96-well plate, add the liver microsomal suspension to the phosphate buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

Data Analysis:

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression will give the rate constant of elimination (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).

In Vivo Pharmacokinetic Study in Mice

Objective: To determine and compare the pharmacokinetic profiles of NAA and d-NAA following oral administration.

Materials:

-

NAA and d-NAA

-

Vehicle for oral administration (e.g., water)

-

C57BL/6 mice (or other appropriate strain)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Procedure:

-

Fast the mice overnight with free access to water.

-

Administer a single oral dose of NAA or d-NAA to separate groups of mice.

-

Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.

-

Process the blood to obtain plasma and store at -80°C until analysis.

Data Analysis:

-

Quantify the plasma concentrations of NAA or d-NAA at each time point using a validated LC-MS/MS method.

-

Plot the mean plasma concentration versus time for each compound.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

LC-MS/MS Quantification of N-Acetyl-L-aspartic acid

Objective: To accurately quantify NAA and d-NAA in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase or HILIC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to achieve good separation

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Negative ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

NAA: Precursor ion (m/z) -> Product ion (m/z) (e.g., 174.0 -> 130.0)

-

d-NAA: Precursor ion (m/z) -> Product ion (m/z) (e.g., 177.0 -> 133.0)

-

Internal Standard: Appropriate precursor and product ions

-

Sample Preparation:

-

Thaw plasma or tissue homogenate samples on ice.

-

Precipitate proteins by adding a 3-fold volume of cold acetonitrile containing the internal standard.

-

Vortex and centrifuge at high speed to pellet the protein.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for injection.

Conclusion

The deuteration of N-Acetyl-L-aspartic acid presents a promising strategy to modulate its metabolic fate. Based on the well-established kinetic isotope effect, d-NAA is expected to exhibit greater metabolic stability and an improved pharmacokinetic profile compared to its non-deuterated counterpart. This could have significant implications for its use as a research tool and potentially as a therapeutic agent in conditions where sustained levels of NAA might be beneficial. The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of NAA and d-NAA, which is essential to validate these theoretical advantages and to fully characterize this novel molecule for research and drug development applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Acetyl-L-aspartic Acid-d3|CAS 284665-15-2 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nuvisan.com [nuvisan.com]

The Role of N-Acetyl-L-aspartic Acid as a Biomarker in Neurological Disorders: A Technical Guide

Introduction

N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), primarily localized within neurons.[1] Its high concentration and relative specificity to neuronal cells have established it as a crucial non-invasive biomarker for neuronal health, density, and viability.[1][2] The quantification of NAA, predominantly through magnetic resonance spectroscopy (MRS), allows for the in vivo assessment of neuronal integrity.[3] Altered levels of NAA are consistently observed in a wide spectrum of neurological disorders, reflecting underlying pathological processes such as neuronal loss, axonal damage, or metabolic dysfunction.[1][4][5] This technical guide provides an in-depth overview of the biochemistry of NAA, the analytical methodologies for its quantification, and its established role as a biomarker in various neurological conditions, including Canavan disease, Alzheimer's disease, Huntington's disease, multiple sclerosis, and traumatic brain injury.

The Biochemistry of N-Acetyl-L-aspartic Acid

The metabolic pathway of NAA is a finely tuned process involving its synthesis in neurons and subsequent degradation in oligodendrocytes, highlighting a key aspect of neuron-glia metabolic coupling.

Synthesis of NAA

NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA.[6] This reaction is catalyzed by the enzyme L-aspartate N-acetyltransferase, which is encoded by the NAT8L gene.[7][8][9] The synthesis of NAA is closely linked to mitochondrial energy metabolism.[6]

Degradation of NAA

Following its synthesis, NAA is transported from neurons to oligodendrocytes. Within the cytoplasm of these glial cells, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into L-aspartate and acetate.[6][10] The released acetate is a critical precursor for the synthesis of fatty acids and steroids, which are essential components for myelin production and maintenance.[4][10]

Proposed Functions of NAA

The precise physiological roles of NAA are multifaceted and continue to be an area of active research. Key proposed functions include:

-

Source of Acetate for Myelination: NAA serves as a carrier of acetyl groups from neuronal mitochondria to oligodendrocytes for myelin lipid synthesis.[4][10]

-

Neuronal Osmolyte: Due to its high concentration, NAA contributes to the maintenance of fluid balance within neurons.[11][12]

-

Energy Metabolism: NAA metabolism is linked to mitochondrial energy production from glutamate.[4]

-

Precursor for NAAG Synthesis: NAA is a direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the brain.[4][12]

References

- 1. N-acetylaspartate in neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-Brain N-Acetylaspartate as a Surrogate Marker of Neuronal Damage in Diffuse Neurologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [N-acetylaspartate is a biomarker of psychiatric and neurological disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular N-Acetylaspartate in Human Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defective N-acetylaspartate catabolism reduces brain acetate levels and myelin lipid synthesis in Canavan's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer-specific production of N-acetylaspartate via NAT8L overexpression in non-small cell lung cancer and its potential as a circulating biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifemapsc.com [lifemapsc.com]

- 9. uniprot.org [uniprot.org]

- 10. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

N-Acetyl-L-aspartic Acid (NAA) Metabolism: A Neuronal-Glial Axis for Myelination and Brain Energetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acids in the central nervous system (CNS), primarily synthesized in neurons and catabolized in glial cells, particularly oligodendrocytes. This distinct metabolic compartmentalization underscores a crucial neuron-glia interaction essential for brain development, myelination, and energy homeostasis. This technical guide provides a comprehensive overview of the core aspects of NAA metabolism, detailing the key enzymes, cellular players, and functional implications. It includes structured quantitative data, detailed experimental protocols for studying NAA metabolism, and visual diagrams of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

The Core Metabolism of N-Acetyl-L-aspartic Acid

The metabolism of NAA is characterized by a tightly regulated interplay between neurons and glial cells, primarily oligodendrocytes.

Synthesis in Neurons

NAA is synthesized from L-aspartate and acetyl-CoA in a reaction catalyzed by the enzyme aspartate N-acetyltransferase (NAT8L) .[1][2] This process is predominantly localized to the neuronal mitochondria.[3][4] The synthesis of NAA in neurons serves multiple purposes, including the regulation of mitochondrial energy metabolism and as a precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG).[1][5]

Transport to Glial Cells

Following its synthesis, NAA is transported out of neurons and into adjacent glial cells, with oligodendrocytes being the primary destination.[1][4] This transport is a critical step in the metabolic pathway, facilitating the transfer of acetyl groups from neurons to the cells responsible for myelination. The specific transporters involved in the efflux of NAA from neurons and its uptake by oligodendrocytes are not yet fully elucidated and represent an active area of research.

Catabolism in Oligodendrocytes

Within the cytoplasm and nucleus of oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into L-aspartate and acetate.[6][7] The expression of ASPA is largely restricted to oligodendrocytes, creating a metabolic sink for neuronal NAA.[8][9]

The Role of Acetate in Myelination

The acetate produced from NAA catabolism is a vital precursor for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[1][6] This NAA-derived acetate is activated to acetyl-CoA, which then enters the lipid synthesis pathways within oligodendrocytes.[4] This metabolic linkage is particularly crucial during postnatal brain development when myelination is most active.[1][10] Deficiencies in this pathway, as seen in the genetic disorder Canavan disease, lead to severe dysmyelination.[6][11]

Quantitative Data on NAA Metabolism

The following tables summarize key quantitative data related to NAA concentration and the kinetic properties of the enzymes involved in its metabolism.

| Parameter | Value | Brain Region/Cell Type | Reference |

| NAA Concentration | 8.0 - 12.0 mM | Human Brain | [12] |

| 8.0 - 8.9 mM | Human Cortical White and Gray Matter | [4] | |

| 10.1 ± 1.0 mM | Human Occipital Gray Matter | [4] | |

| NAAG Concentration | 1.5 - 2.7 mM | Human White Matter | [4] |

| 0.6 - 1.5 mM | Human Gray Matter | [4] | |

| Acetate Concentration | ~4-fold higher in control vs. ASPA knockout mice | Mouse Brain | [1] |

Table 1: Concentrations of NAA and Related Metabolites in the Brain.

| Enzyme | Substrate | Km | Vmax | Reference |

| Human NAT8L (ANAT) | L-aspartate | 237 µM | Not Specified | [13] |

| Acetyl-CoA | 11 µM | Not Specified | [13] | |

| Rat NAT8L (Asp-NAT) | L-aspartate | ~0.5 mM | Not Specified | [14] |

| Acetyl-CoA | ~0.05 mM | Not Specified | [14] | |

| Human ASPA | N-Acetyl-L-aspartate | Not Specified | Not Specified | [15][16] |

Table 2: Kinetic Parameters of Key Enzymes in NAA Metabolism.

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathways and experimental procedures are crucial for a comprehensive understanding.

Figure 1: N-Acetyl-L-aspartic acid (NAA) metabolism pathway between a neuron and an oligodendrocyte.

Figure 2: Experimental workflow for Western blot analysis of NAT8L and ASPA expression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate NAA metabolism.

Isolation of Primary Neurons and Oligodendrocytes

Objective: To obtain pure populations of neurons and oligodendrocytes from rodent brain tissue for in vitro studies.

Materials:

-

Rodent brain tissue (e.g., mouse or rat pups)

-

Dissection tools

-

GentleMACS Dissociator (or similar tissue dissociator)

-

Adult Brain Dissociation Kit (e.g., Miltenyi Biotec)

-

Magnetic-activated cell sorting (MACS) system

-

Antibodies for cell sorting (e.g., anti-O4 for oligodendrocytes, neuron isolation kits)

-

Cell culture reagents

Protocol:

-

Tissue Dissociation:

-

Euthanize the animal according to approved institutional guidelines.

-

Dissect the brain and place it in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mechanically dissociate the tissue using a gentleMACS Dissociator with an optimized enzymatic treatment as per the manufacturer's protocol (e.g., Adult Brain Dissociation Kit).[5]

-

Prepare a single-cell suspension and remove debris and erythrocytes according to the kit instructions.[17]

-

-

Magnetic-Activated Cell Sorting (MACS):

-

Oligodendrocyte Isolation: Incubate the single-cell suspension with anti-O4 microbeads. Pass the cells through a MACS column placed in a magnetic field. The O4-positive oligodendrocytes will be retained in the column. Elute the purified oligodendrocytes after removing the column from the magnetic field.[5]

-

Neuron Isolation: Utilize a neuron isolation kit, which typically involves negative selection. Label the non-neuronal cells with a cocktail of biotin-conjugated antibodies and anti-biotin microbeads. The unlabeled neurons are collected in the flow-through of the MACS column.[5][17]

-

-

Cell Culture: Plate the isolated cells in appropriate culture media and on coated plates to promote adherence and growth.[11]

Aspartate N-acetyltransferase (NAT8L) Enzyme Activity Assay

Objective: To measure the enzymatic activity of NAT8L in tissue or cell lysates.

Materials:

-

Tissue or cell lysate containing NAT8L

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

L-aspartate

-

Acetyl-CoA

-

Fluorescent probe for free thiols (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM)

-

384-well plates

-

Plate reader with fluorescence detection

Protocol:

-

Reaction Setup: In a 384-well plate, add varying concentrations of L-aspartate and acetyl-CoA diluted in the reaction buffer.[13]

-

Enzyme Addition: Initiate the reaction by adding the lysate containing NAT8L to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[13]

-

Detection: Stop the reaction and add CPM solution. CPM reacts with the free thiol group of the coenzyme A (CoA-SH) produced during the reaction, resulting in a fluorescent product.

-

Measurement: Measure the fluorescence intensity using a plate reader. The amount of NAA produced is proportional to the fluorescence signal.[13]

-

Data Analysis: Calculate the enzyme activity based on a standard curve and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[13][18]

Aspartoacylase (ASPA) Enzyme Activity Assay

Objective: To measure the enzymatic activity of ASPA in tissue or cell lysates.

Materials:

-

Tissue or cell lysate containing ASPA

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM Mg(OAc)2)

-

N-Acetyl-L-aspartate (NAA)

-

L-aspartase (coupling enzyme)

-

UV-visible spectrophotometer

Protocol:

-

Coupled Enzyme Reaction: This assay couples the deacetylation of NAA by ASPA to the deamination of the resulting aspartate by L-aspartase. The deamination of aspartate produces fumarate.[15][19]

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, NAA, and an excess of L-aspartase.

-

Initiation: Start the reaction by adding the lysate containing ASPA.

-

Measurement: Monitor the increase in absorbance at 240 nm, which corresponds to the formation of fumarate.[15][19]

-

Data Analysis: Calculate the rate of fumarate production from the change in absorbance over time using the molar extinction coefficient of fumarate (2.53 mM-1cm-1). This rate is directly proportional to the ASPA activity.[15]

Western Blot Analysis of NAT8L and ASPA

Objective: To determine the protein expression levels of NAT8L and ASPA.

Materials:

-

Tissue or cell lysates

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-NAT8L, anti-ASPA

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer and determine the protein concentration.[2][20]

-

SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[21]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-NAT8L or anti-ASPA) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry for NAT8L and ASPA

Objective: To visualize the cellular localization of NAT8L and ASPA in brain tissue.

Materials:

-

Paraffin-embedded or cryosectioned brain tissue

-

Antigen retrieval solution (for paraffin sections)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies: anti-NAT8L, anti-ASPA

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin sections or fix cryosections. Perform antigen retrieval if necessary.[10][22]

-

Blocking: Block non-specific binding sites with a blocking solution for 1 hour.[23]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.[24]

-

Secondary Antibody Incubation: Wash the sections and incubate with the appropriate fluorescently labeled secondary antibody for 1 hour at room temperature.[24]

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections with mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope.

Isotopic Labeling and Tracing of NAA Metabolism

Objective: To trace the metabolic fate of NAA-derived carbon atoms.

Materials:

-

13C-labeled NAA (e.g., [1-13C]acetyl-NAA)

-

Brain slice culture system or in vivo administration

-

Metabolite extraction reagents (e.g., methanol/chloroform/water)

-

Mass spectrometer (e.g., GC-MS or LC-MS)

Protocol:

-

Label Administration:

-

Tissue Collection and Quenching: At various time points, rapidly collect the brain tissue and quench metabolic activity by flash-freezing in liquid nitrogen.

-

Metabolite Extraction: Homogenize the tissue and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

-

Mass Spectrometry Analysis: Analyze the polar metabolite fraction using GC-MS or LC-MS to identify and quantify the incorporation of 13C into downstream metabolites, such as fatty acids and other lipids.[28]

-

Data Analysis: Determine the fractional enrichment of 13C in different metabolites to map the metabolic flux from NAA.

Conclusion and Future Directions

The intricate metabolic interplay of N-Acetyl-L-aspartic acid between neurons and glial cells is fundamental for the proper development and maintenance of the central nervous system. The synthesis of NAA in neurons and its subsequent catabolism in oligodendrocytes provide a critical source of acetate for myelination and may play a significant role in brain energy metabolism. The devastating consequences of impaired NAA metabolism, as exemplified by Canavan disease, highlight the importance of this pathway.

Future research should focus on several key areas:

-

Identification of NAA Transporters: Elucidating the specific membrane transporters responsible for NAA flux between neurons and glia will provide a more complete understanding of the regulatory mechanisms.

-

Regulation of NAT8L and ASPA: Investigating the transcriptional and post-translational regulation of these key enzymes will offer insights into how NAA metabolism is controlled under different physiological and pathological conditions.

-

Therapeutic Strategies for Canavan Disease: Continued development of therapeutic approaches, such as gene therapy to restore ASPA function or strategies to reduce NAA synthesis, holds promise for treating this debilitating disorder.[13]

A thorough understanding of the technical aspects of studying NAA metabolism, as outlined in this guide, is essential for advancing our knowledge and developing effective therapies for neurological disorders associated with this critical metabolic pathway.

References

- 1. pnas.org [pnas.org]

- 2. ccr.cancer.gov [ccr.cancer.gov]

- 3. Protocol to sequentially isolate mouse oligodendrocytes, microglia, endothelial cells, astrocytes, and neurons via magnetic cell sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 6. Intraneuronal N-acetylaspartate supplies acetyl groups for myelin lipid synthesis: evidence for myelin-associated aspartoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]

- 11. A Simplified Method for Isolating Highly Purified Neurons, Oligodendrocytes, Astrocytes, and Microglia from the Same Human Fetal Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-acetylaspartate (NAA) induces neuronal differentiation of SH-SY5Y neuroblastoma cell line and sensitizes it to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. miltenyibiotec.com [miltenyibiotec.com]

- 18. Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modification of Aspartoacylase for Potential Use in Enzyme Replacement Therapy for the Treatment of Canavan Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-rad.com [bio-rad.com]

- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 22. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]

- 23. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Spatially resolved metabolomics and isotope tracing reveal dynamic metabolic responses of dentate granule neurons with acute stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-Acetyl-L-aspartic acid-d3: Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-L-aspartic acid-d3 (NAA-d3), a deuterated analog of the endogenous brain metabolite N-Acetyl-L-aspartic acid (NAA). This document details its commercial availability from various suppliers, its critical role in neuroscience and metabolic research, and a detailed experimental protocol for its use as an internal standard.

Introduction to this compound

This compound is a stable isotope-labeled form of NAA, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based applications, as it is chemically identical to the endogenous NAA but can be distinguished by its higher molecular weight.[1] In the central nervous system, NAA is the second most abundant molecule after glutamate and is synthesized in neuronal mitochondria.[1] It plays several crucial roles, including acting as a neuronal osmolyte and providing acetate for myelin synthesis.[1] Decreased levels of NAA are associated with various neuropathological conditions, making it a clinically relevant biomarker.[1]

NAA-d3 is primarily utilized as an internal standard for the accurate quantification of endogenous NAA levels in biological samples such as brain tissue, cerebrospinal fluid, and urine.[1] Its use in isotopic dilution techniques allows for precise measurements, correcting for sample loss during preparation and variations in instrument response.

Commercial Suppliers and Availability

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of their products.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Weight | Purity/Isotopic Enrichment | Available Quantities |

| Benchchem | This compound | B1142522 | 284665-15-2 | 178.16 | High Purity | Inquire |

| MedChemExpress | This compound | HY-113524-d3 | 284665-15-2 | 178.16 | >98% | 1mg, 5mg, 10mg |

| CDN Isotopes | N-Acetyl-L-aspartic-2,3,3-d3 Acid | D-7805 | 284665-15-2 | 178.16 | 98 atom % D | 5mg, 10mg |

| Sigma-Aldrich | N-Acetyl-L-aspartic acid-2,3,3-d3 | 616060 | 284665-15-2 | 178.16 | 98 atom % D | Inquire |

| BOC Sciences | N-Acetyl-DL-aspartic Acid-[2,3,3-d3] | 89829-69-6 | 89829-69-6 | 178.16 | 95% by HPLC; 98% atom D | Inquire |

Metabolic Pathway of N-Acetyl-L-aspartic acid

The metabolism of NAA is a key process in the brain, involving a close interaction between neurons and glial cells, particularly oligodendrocytes and astrocytes. The following diagram illustrates the central metabolic pathway of NAA.

In neurons, L-aspartate and acetyl-CoA are converted to NAA by the enzyme aspartate N-acetyltransferase (Asp-NAT), a process that occurs in the mitochondria.[2] NAA is then transported out of the neuron. A portion of this NAA is taken up by oligodendrocytes, where the enzyme aspartoacylase (ASPA) hydrolyzes it back into L-aspartate and acetate.[2] The acetate is a crucial precursor for the synthesis of fatty acids and steroids, which are essential components of myelin.[2] Another metabolic fate of NAA in neurons is its condensation with glutamate to form the dipeptide N-acetylaspartylglutamate (NAAG), a significant neurotransmitter.[2] NAAG can be released into the extracellular space and subsequently hydrolyzed by astrocytes back to NAA and glutamate.

Experimental Protocol: Quantification of NAA in Urine using LC-MS/MS with NAA-d3 as an Internal Standard

This section provides a detailed methodology for the quantification of NAA in urine samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This "dilute and shoot" method is rapid, requires no sample extraction or derivatization, and offers high precision and accuracy.

Materials and Reagents

-

N-Acetyl-L-aspartic acid (NAA) standard

-

This compound (NAA-d3) internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control urine pool (from healthy volunteers)

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare stock solutions of NAA and NAA-d3 at a concentration of 1 mg/mL in ultrapure water.

-

Working Internal Standard Solution: Dilute the NAA-d3 stock solution with ultrapure water to a final concentration of 10 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking the control urine pool with known concentrations of NAA. A typical range would be from 1 µM to 2000 µM.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the control urine pool.

Sample Preparation

-

To 95 µL of urine sample, calibrator, or QC, add 5 µL of the 10 µg/mL NAA-d3 working internal standard solution.

-

Vortex the mixture for 10 seconds.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate NAA from other urine components. For example, start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, and then re-equilibrate at 5% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

NAA: Precursor ion (m/z) 174.1 → Product ion (m/z) 130.1

-

NAA-d3: Precursor ion (m/z) 177.1 → Product ion (m/z) 133.1

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas for both NAA and NAA-d3 for all samples, calibrators, and QCs.

-

Calculate the peak area ratio of NAA to NAA-d3.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of NAA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow:

Conclusion

This compound is an essential tool for researchers in neuroscience and drug development. Its commercial availability from multiple suppliers facilitates its use in a wide range of applications, most notably as an internal standard for the precise and accurate quantification of endogenous NAA. Understanding its metabolic pathway is crucial for interpreting experimental results and for investigating its role in health and disease. The provided LC-MS/MS protocol offers a robust and efficient method for NAA quantification, which can be adapted for various research needs.

References

Methodological & Application

Application Note: Quantification of N-Acetyl-L-aspartic Acid in Biological Matrices using N-Acetyl-L-aspartic acid-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-L-aspartic acid (NAA) is an abundant amino acid derivative in the brain and serves as a biomarker for neuronal health. Its quantification in biological fluids is crucial for the diagnosis and monitoring of certain neurological disorders, such as Canavan disease, a rare autosomal recessive leukodystrophy characterized by the excessive excretion of NAA in urine[1][2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the determination of NAA. The use of a stable isotope-labeled internal standard, such as N-Acetyl-L-aspartic acid-d3 (NAA-d3), is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response[3][4]. This application note provides a detailed protocol for the quantification of NAA in urine using NAA-d3 as an internal standard.

Principle

The method employs a stable isotope dilution analysis where a known amount of NAA-d3 is added to the sample. NAA and NAA-d3 are then analyzed by LC-MS/MS. Since NAA-d3 is chemically identical to NAA, it co-elutes and experiences similar ionization efficiency and fragmentation. By comparing the signal intensity of the analyte (NAA) to that of the internal standard (NAA-d3), accurate quantification can be achieved. Detection is typically performed in the negative ion mode using multiple reaction monitoring (MRM)[1][4].

Experimental Protocols

Materials and Reagents

-

N-Acetyl-L-aspartic acid (NAA) standard

-

This compound (NAA-d3) internal standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Control urine samples

Instrumentation

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

Sample Preparation: "Dilute and Shoot" Method for Urine

This method is straightforward and avoids complex extraction or derivatization steps[1][2][4].

-

Internal Standard Spiking: Add the NAA-d3 internal standard to an untreated urine sample.

-

Dilution: The mixture is then ready for direct injection into the LC-MS/MS system.

Caption: Workflow for the "Dilute and Shoot" sample preparation method.

Liquid Chromatography Conditions

-

Column: C8 column (e.g., 2.1 x 150 mm)[1] or C18 column (e.g., 150 x 2.1 mm, 5 µm)[5].

-

Mobile Phase: A mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid[1].

-

Flow Rate: 0.25 ml/min[1].

-

Column Temperature: Ambient or as optimized for the specific column.

-

Injection Volume: As optimized for the instrument.

Mass Spectrometry Parameters

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for NAA quantification using NAA-d3 as an internal standard, as reported in the literature.

Table 1: Method Performance Characteristics

| Parameter | Reported Value | Reference |

| Linearity | Up to 2 mmol/L | [1] |

| Limit of Quantification (LOQ) | 1 µmol/L (S/N = 12) | [1][4] |

| Inter-assay Coefficient of Variation (CV) | < 7% | [4] |

| Intra-assay Coefficient of Variation (CV) | < 7% | [4] |

| Recovery | 98.9 - 102.5% | [4] |

Table 2: Chromatographic Parameters

| Parameter | Reported Value | Reference |

| Retention Time of NAA | 1.6 min | [1][4] |

| Total Run Time | Approximately 2 min | [1][2] |

Experimental Workflow Diagram

The overall experimental workflow from sample receipt to data analysis is depicted below.

Caption: Overview of the LC-MS/MS experimental workflow.

Discussion